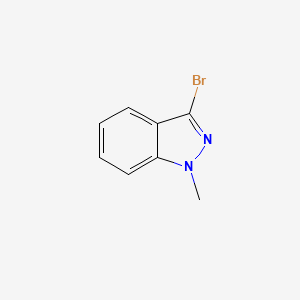

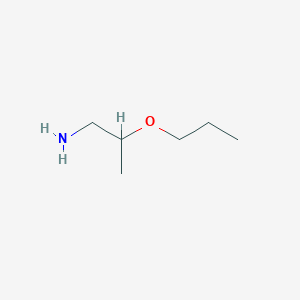

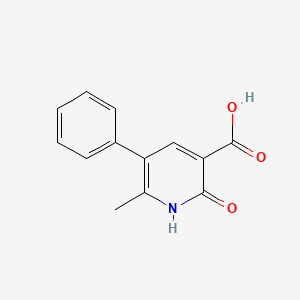

![molecular formula C12H15ClN2O B1289326 Chlorhydrate de spiro[isoindoline-1,4'-pipéridine]-3-one CAS No. 328233-04-1](/img/structure/B1289326.png)

Chlorhydrate de spiro[isoindoline-1,4'-pipéridine]-3-one

Vue d'ensemble

Description

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is a compound that belongs to the class of spirocyclic piperidines, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The spirocyclic structure typically consists of a piperidine ring that is joined to another cyclic system (in this case, isoindoline) at one carbon atom, forming a spiro center. This structural motif is known for its potential pharmacological properties and is often explored for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of spirocyclic piperidines, such as spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, involves various synthetic strategies. For instance, the N-sulfonyl Pictet–Spengler reaction has been employed to synthesize 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] derivatives, which suggests that similar methodologies could be adapted for the synthesis of related spirocyclic compounds . Additionally, the development of a high-yielding process for the synthesis of spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a related spirocyclic compound, indicates the possibility of scalable and efficient synthetic routes for spirocyclic piperidines .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which is a quaternary carbon atom that joins two rings. This unique feature imparts a three-dimensional architecture to the molecule, which can significantly influence its biological activity. The spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride likely shares this characteristic structural complexity, which can be crucial for its interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic piperidines can undergo various chemical reactions, which are essential for their functionalization and further development as pharmacologically active compounds. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides has been studied, revealing unexpected products and demonstrating the complexity of reactions involving spirocyclic compounds . Such reactions are important for the modification of the spirocyclic core and the introduction of functional groups that can modulate the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, including solubility, stability, and reactivity, are influenced by their unique molecular structures. The presence of a spiro center and the nature of the substituents can affect these properties, which in turn can impact the compound's pharmacokinetic and pharmacodynamic profiles. While specific data on spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is not provided, insights can be drawn from related compounds, such as the spiro[chromane-2,4'-piperidine]-4(3H)-one, which has been recognized for its importance in medicinal chemistry .

Applications De Recherche Scientifique

Activité antimicrobienne

Les composés spiro-hétérocycliques, y compris la spiro[isoindoline-1,4'-pipéridine]-3-one, ont été trouvés pour présenter une activité antimicrobienne. Ils ont montré une efficacité contre diverses souches de bactéries et de champignons . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens .

Chimie médicinale

Les composés spiro[isoindoline-1,4'-pipéridine]-3-one ont été reconnus comme l'un des échafaudages les plus précieux utilisés par les chimistes médicinaux et les pharmacologues pour obtenir des produits biologiques thérapeutiquement efficaces . Ils ont été incorporés dans une grande variété de produits pharmaceutiques et de produits biochimiques .

Activité antidiabétique

Les composés à base de spiro[isoindoline-1,4'-pipéridine]-3-one ont montré leur potentiel pharmacologique comme agents antidiabétiques . Cela ouvre des possibilités pour le développement de nouveaux traitements contre le diabète .

Orientations Futures

Mécanisme D'action

Target of Action

They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Mode of Action

Spiro compounds such as spirotryprostatin a and spirotryprostatin b have been shown to inhibit microtubule assembly, and pteropodine and isopteropodine have been found to dampen the operation of muscarinic serotonin receptors .

Biochemical Pathways

Indole derivatives, which include isoindolines, have diverse biological activities and are involved in a wide range of biochemical pathways .

Result of Action

Spiroindole and spirooxindole compounds have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Analyse Biochimique

Biochemical Properties

Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride has been observed to bind to certain protein kinases, influencing cell signaling pathways and potentially altering cellular responses to external stimuli .

Cellular Effects

The effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation. This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. In normal cells, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These changes can result in altered cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation. For instance, the compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for designing effective dosing regimens.

Dosage Effects in Animal Models

The effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways. At higher doses, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and for minimizing potential side effects in clinical applications.

Metabolic Pathways

Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . These changes can result in altered levels of metabolites and shifts in cellular energy balance, which can have significant implications for cell function and health.

Transport and Distribution

Within cells and tissues, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. For example, the compound can bind to albumin in the bloodstream, which helps to transport it to target tissues . Once inside the cell, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and the nucleus, where it can interact with various enzymes and regulatory proteins. In the cytoplasm, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate metabolic pathways and enzyme activities, while in the nucleus, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins . The localization of the compound is likely directed by specific targeting signals or post-translational modifications that facilitate its transport to these compartments.

Propriétés

IUPAC Name |

spiro[2H-isoindole-3,4'-piperidine]-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVKXQWDXHWUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

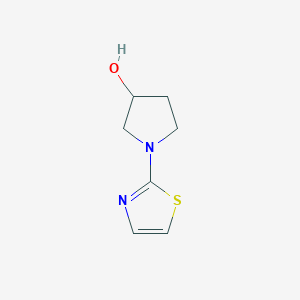

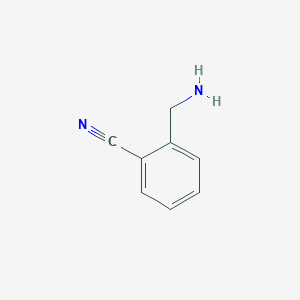

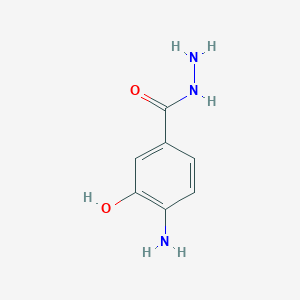

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

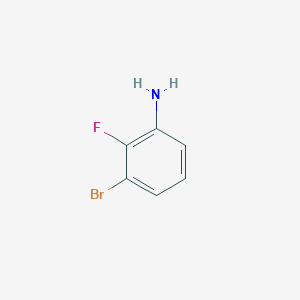

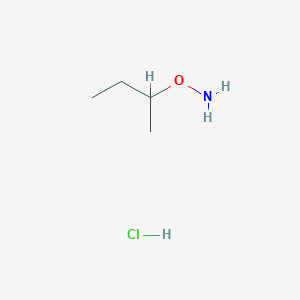

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)